molecular formula C6H10N2O2 B1384838 (R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one CAS No. 909187-55-9

(R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one

Cat. No.: B1384838
CAS No.: 909187-55-9
M. Wt: 142.16 g/mol
InChI Key: SWKVQJQPSGTEBD-RXMQYKEDSA-N
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Description

®-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one is a heterocyclic compound that features a fused ring system consisting of an oxazoline and a pyrazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a 2-amino alcohol with a diester or a diketone, followed by cyclization to form the oxazoline ring. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate and may be carried out in solvents like tetrahydrofuran or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of ®-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

®-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives with different substituents.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in synthesis.

Scientific Research Applications

®-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a lead compound for the development of new pharmaceuticals.

    Industry: The compound’s derivatives are used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of ®-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway.

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Triazolo[4,3-a]pyrazine: This compound shares a similar fused ring system but differs in the heteroatoms present.

    [1,2,4]Oxadiazole: Another heterocyclic compound with a different arrangement of nitrogen and oxygen atoms.

Uniqueness

®-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one is unique due to its specific ring fusion and the presence of both oxygen and nitrogen in the ring system. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

(8aR)-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyrazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c9-6-8-2-1-7-3-5(8)4-10-6/h5,7H,1-4H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKVQJQPSGTEBD-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1)COC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2[C@H](CN1)COC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

10% Palladium on carbon (18 mg, 20% by wt.) was placed under an inert atmosphere and suspended in EtOH (1 mL). A solution of 7-benzyl-hexahydro-oxazolo[3,4-a]pyrazin-3-one (90 mg, 0.39 mmol) dissolved in EtOH (3.8 mL) was added. The reaction mixture was placed under H2 atmosphere (1 atmosphere pressure) and stirred overnight. The resulting mixture was filtered through a pad of Celite® and the solvent was concentrated in vacuo to give 53.6 mg (97%) of the title compound as clear oil. 1H-NMR (300 MHz, CD3Cl) 4.36 (t, 1H), 3.89 to 3.81 (m, 1H), 3.79 to 3.69 (m, 2H), 3.10 to 2.88 (m, 3H), 2.67 to 2.50 (m, 2H), 2.00 to 1.90 (m, 1H).
Name
7-benzyl-hexahydro-oxazolo[3,4-a]pyrazin-3-one
Quantity
90 mg
Type
reactant
Reaction Step One
Name
Quantity
3.8 mL
Type
solvent
Reaction Step One
Quantity
18 mg
Type
catalyst
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one
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(R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one
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(R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one
Reactant of Route 6
(R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one

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